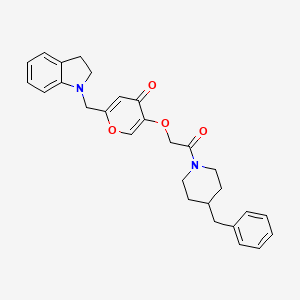

5-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one

Description

5-(2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one is a synthetic heterocyclic compound featuring a pyran-4-one core substituted at positions 2 and 4. The compound’s molecular formula is C₃₀H₃₁N₃O₄ (inferred from similar analogs), with a molecular weight of approximately 497.59 g/mol (estimated).

Properties

IUPAC Name |

5-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-2-(2,3-dihydroindol-1-ylmethyl)pyran-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O4/c31-26-17-24(18-30-15-12-23-8-4-5-9-25(23)30)33-19-27(26)34-20-28(32)29-13-10-22(11-14-29)16-21-6-2-1-3-7-21/h1-9,17,19,22H,10-16,18,20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXVQOBXNZUOKQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)COC3=COC(=CC3=O)CN4CCC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and related pyran-4-one derivatives:

Key Structural and Functional Insights :

Position 2 Modifications: Indolin-1-ylmethyl (target compound): The indole moiety’s aromaticity may improve binding to hydrophobic pockets in biological targets (e.g., kinases or GPCRs) compared to piperidin-1-ylmethyl (CAS 1246054-40-9) .

Position 5 Modifications: 4-Benzylpiperidine-oxoethoxy (target compound): The benzyl group increases lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility.

Patent and Therapeutic Landscape

Pyran-4-one derivatives are frequently patented for diverse applications:

- Anti-infective agents: Pyrido-pyrimidinones with piperazine substituents (e.g., EP 1 808 168 B1) target infection pathways .

- Kinase inhibitors : Chlorophenyl-pyrimidine derivatives () highlight structural motifs relevant to kinase binding .

The target compound’s indole and benzylpiperidine groups may align with CNS-targeting therapies (e.g., serotonin or dopamine receptor modulators) due to their lipophilicity and aromaticity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.